molecular formula C17H19BO4 B15062651 {4'-[(Oxan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid CAS No. 530084-95-8

{4'-[(Oxan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid

Cat. No.: B15062651
CAS No.: 530084-95-8
M. Wt: 298.1 g/mol
InChI Key: XOUGNEKNIMJPEO-UHFFFAOYSA-N
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Description

(4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound with the molecular formula C17H19BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the tetrahydro-2H-pyran-2-yl group adds unique properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the protection of phenol groups followed by borylation. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

(4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura cross-coupling reactions. The boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid
  • 4-Boronophenoxy)tetrahydro-2H-pyran

Uniqueness

Compared to similar compounds, (4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid offers enhanced stability and reactivity due to the presence of the tetrahydro-2H-pyran-2-yl group. This makes it particularly useful in complex organic syntheses and industrial applications .

Properties

CAS No.

530084-95-8

Molecular Formula

C17H19BO4

Molecular Weight

298.1 g/mol

IUPAC Name

[4-[4-(oxan-2-yloxy)phenyl]phenyl]boronic acid

InChI

InChI=1S/C17H19BO4/c19-18(20)15-8-4-13(5-9-15)14-6-10-16(11-7-14)22-17-3-1-2-12-21-17/h4-11,17,19-20H,1-3,12H2

InChI Key

XOUGNEKNIMJPEO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC3CCCCO3)(O)O

Origin of Product

United States

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